molecular formula C7H14S B13623081 (3,3-Dimethylcyclobutyl)methanethiol

(3,3-Dimethylcyclobutyl)methanethiol

Cat. No.: B13623081
M. Wt: 130.25 g/mol
InChI Key: OCGPWNMUIIAYTD-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.

    Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.

    (3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.

Uniqueness

(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

(3,3-Dimethylcyclobutyl)methanethiol is an organosulfur compound characterized by its unique cyclobutane structure, which includes two methyl groups at the 3-position and a thiol (-SH) functional group. Its chemical formula is C₈H₁₆S, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, and one sulfur atom. This compound is gaining attention due to its potential biological activities, particularly in antioxidant properties and interactions with biological molecules.

The presence of the thiol group in this compound contributes to its reactivity and potential biological activity. Thiols are known to interact with various biological molecules, influencing cellular processes such as apoptosis and oxidative stress response pathways. They also play a role in cellular signaling and may protect cells from oxidative damage by scavenging free radicals.

Antioxidant Properties

Research indicates that compounds containing thiol groups exhibit antioxidant properties. They can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

Metabolic Pathways

A study on methanethiol metabolism indicates that thiols can be formed from methionine through transamination pathways in human hepatocytes. This suggests that similar metabolic processes may occur with this compound, potentially influencing its biological activity .

Structural Comparisons

A comparative analysis of thiols reveals that this compound's unique cyclobutane structure may impart distinct chemical properties not found in simpler or linear thiols. This uniqueness could lead to different biological activities compared to other thiols like methyl mercaptan and ethyl mercaptan.

Compound NameStructure TypeUnique Features
Methyl MercaptanSimple thiolSmallest thiol; pungent odor; used as an odorant
Ethyl MercaptanSimple thiolLonger carbon chain than methyl mercaptan
Dimethyl SulfideThioetherUsed in natural gas; less reactive than thiols
PropanethiolStraight-chain thiolSimilar reactivity but longer carbon chain
1-ButanethiolStraight-chain thiolCommonly used in flavoring; longer carbon chain
This compound Cyclobutane-based thiol Unique cyclobutane structure; potential for novel biological activities

Future Directions

The current understanding of this compound's biological activity is limited but promising. Future studies should focus on:

  • In vitro and in vivo studies to assess its antioxidant capacity and potential protective effects against oxidative stress.
  • Investigating its interactions with specific proteins and enzymes to elucidate its role in metabolic pathways.
  • Exploring therapeutic applications , particularly in pharmacology and toxicology.

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)methanethiol

InChI

InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3

InChI Key

OCGPWNMUIIAYTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CS)C

Origin of Product

United States

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